

Application Note: Leuhistin In Vitro Enzyme Inhibition Assay

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Compound of Interest

Compound Name:	Leuhistin
CAS No.:	147384-45-0
Cat. No.:	B15573889

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Leuhistin is a natural compound isolated from the culture broth of *Bacillus laterosporus* BMI156-14F1.[1][2] It has been identified as a potent and competitive inhibitor of Aminopeptidase N (APN), also known as Aminopeptidase M (AP-M) or CD13.[1][3][4] APN is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes, including tumor cell invasion, angiogenesis, and signal transduction, making it a significant target in cancer research.[4] **Leuhistin's** ability to competitively inhibit APN makes it a valuable tool for studying the enzyme's function and a potential lead compound in drug discovery.[1] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory activity of **Leuhistin** against Aminopeptidase N.

Principle of the Assay

The in vitro inhibition assay for Aminopeptidase N (APN) is designed to measure the extent to which a compound, such as **Leuhistin**, can block the catalytic activity of the enzyme. The

principle relies on a chromogenic or fluorogenic substrate that is cleaved by APN to produce a detectable signal.

In the spectrophotometric method, a substrate like L-leucine-p-nitroanilide is used.[5] APN cleaves this substrate, releasing p-nitroaniline, a yellow-colored product. The rate of product formation can be monitored by measuring the increase in absorbance at a specific wavelength (405 nm).[5] When an inhibitor like **Leuhistin** is present, it competes with the substrate for binding to the active site of the enzyme, thereby reducing the rate of p-nitroaniline production. The inhibitory activity is quantified by comparing the enzyme's activity in the presence and absence of the inhibitor. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[1][6]

Quantitative Data: Leuhistin Inhibitory Activity

The following table summarizes the known inhibitory and physicochemical properties of **Leuhistin**.

Parameter	Value	Reference
Target Enzyme	Aminopeptidase M (AP-M / APN / CD13)	[1]
Inhibition Type	Competitive	[1]
Inhibition Constant (Ki)	2.3×10^{-7} M (0.23 μ M)	[1]
Molecular Formula	$C_{11}H_{19}N_3O_3$	[2]
Molecular Weight	241.29 g/mol	[2]

Experimental Protocols

This section details the methodology for determining the inhibitory effect of **Leuhistin** on Aminopeptidase N using a spectrophotometric assay.

Materials and Reagents

- Enzyme: Microsomal Leucine Aminopeptidase from porcine kidney (EC 3.4.11.2)

- Inhibitor: **Leuhistin**
- Substrate: L-leucine-p-nitroanilide
- Buffer: 0.02 M TRIS-HCl buffer, pH 7.5
- Solvent: Dimethyl sulfoxide (DMSO) for dissolving **Leuhistin** and substrate
- Equipment:
 - Spectrophotometer or 96-well microplate reader capable of reading absorbance at 405 nm^[5]
 - 96-well clear, flat-bottom microplates
 - Calibrated pipettes
 - Incubator set to 37°C

Reagent Preparation

- TRIS-HCl Buffer (0.02 M, pH 7.5): Prepare the buffer and adjust the pH to 7.5 at room temperature.
- Enzyme Stock Solution: Prepare a stock solution of porcine kidney Aminopeptidase N in TRIS-HCl buffer. The final concentration in the assay well should be determined empirically to ensure the reaction proceeds within the linear range for the duration of the measurement.^[6]
- Substrate Stock Solution (e.g., 10 mM): Dissolve L-leucine-p-nitroanilide in DMSO. Further dilute with TRIS-HCl buffer to achieve the desired working concentration. The final substrate concentration in the assay should ideally be at or below its Michaelis-Menten constant (K_m) to accurately assess competitive inhibition.^[6]
- **Leuhistin** Stock Solution (e.g., 10 mM): Dissolve **Leuhistin** in DMSO to create a high-concentration stock solution.

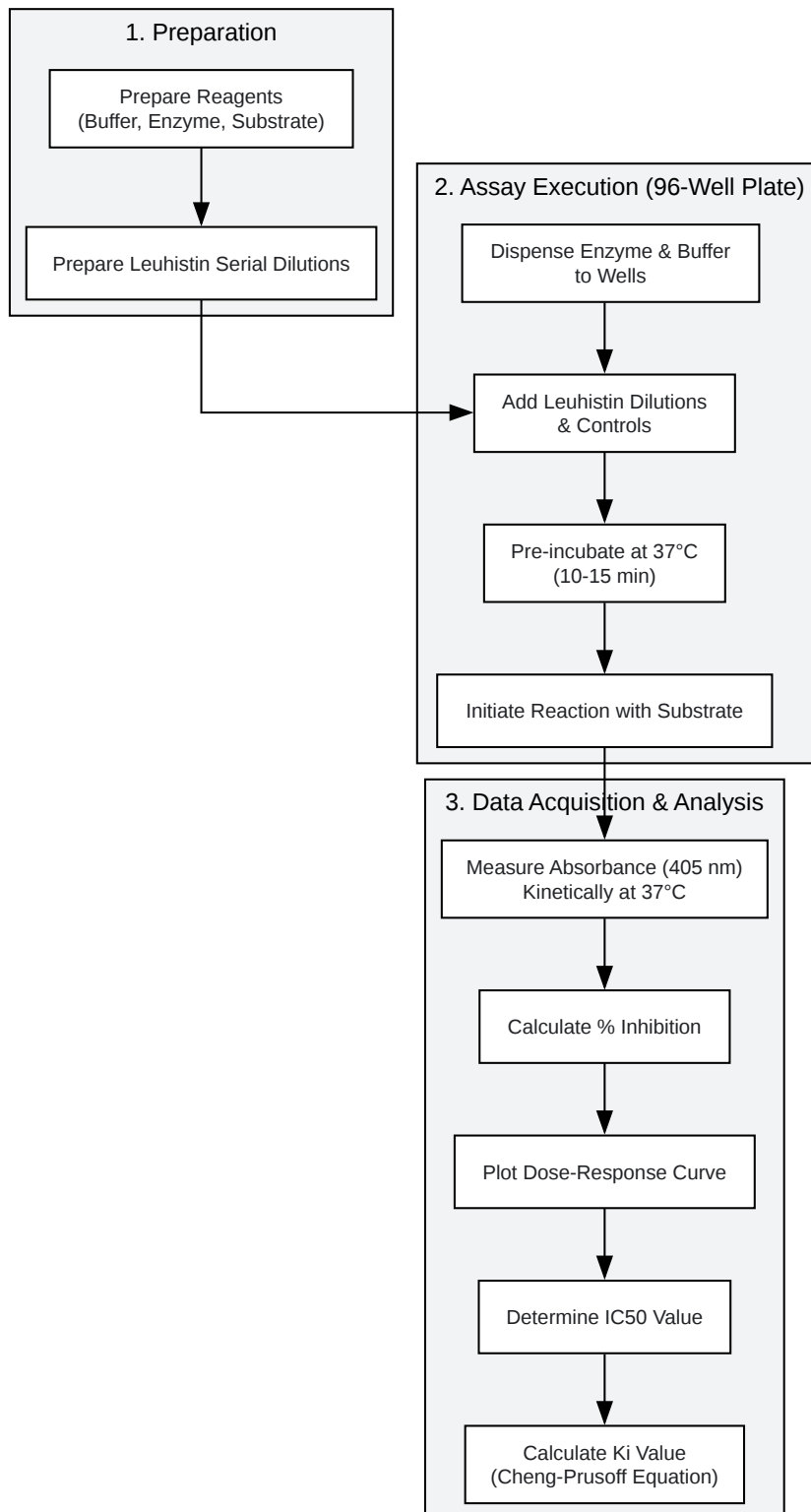
- **Leuhistin** Working Solutions: Prepare a series of dilutions of **Leuhistin** from the stock solution using TRIS-HCl buffer. This will create a range of concentrations to generate a dose-response curve (e.g., 0.01 μM to 100 μM).

Assay Procedure (96-Well Plate Format)

- Assay Plate Setup: In a 96-well plate, designate wells for the following controls and inhibitor concentrations (perform all in triplicate):
 - 100% Activity Control (No Inhibitor): Add TRIS-HCl buffer and DMSO (at the same final concentration as in the inhibitor wells).
 - Inhibitor Wells: Add the various dilutions of **Leuhistin**.
 - Blank (No Enzyme): Add TRIS-HCl buffer, substrate, and the highest concentration of **Leuhistin**, but no enzyme. This is to correct for any non-enzymatic hydrolysis of the substrate.
- Pre-incubation: To each well (except the blank), add the enzyme solution. The total volume should be consistent across wells (e.g., 180 μL). Add buffer to bring the volume up if necessary.
- Inhibitor Addition: Add the **Leuhistin** working solutions or control vehicle (DMSO/buffer) to the appropriate wells.
- Incubation with Inhibitor: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.^[7]
- Initiate Reaction: Start the enzymatic reaction by adding the substrate solution (e.g., 20 μL) to all wells, bringing the final reaction volume to 200 μL .
- Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.^{[5][7]}

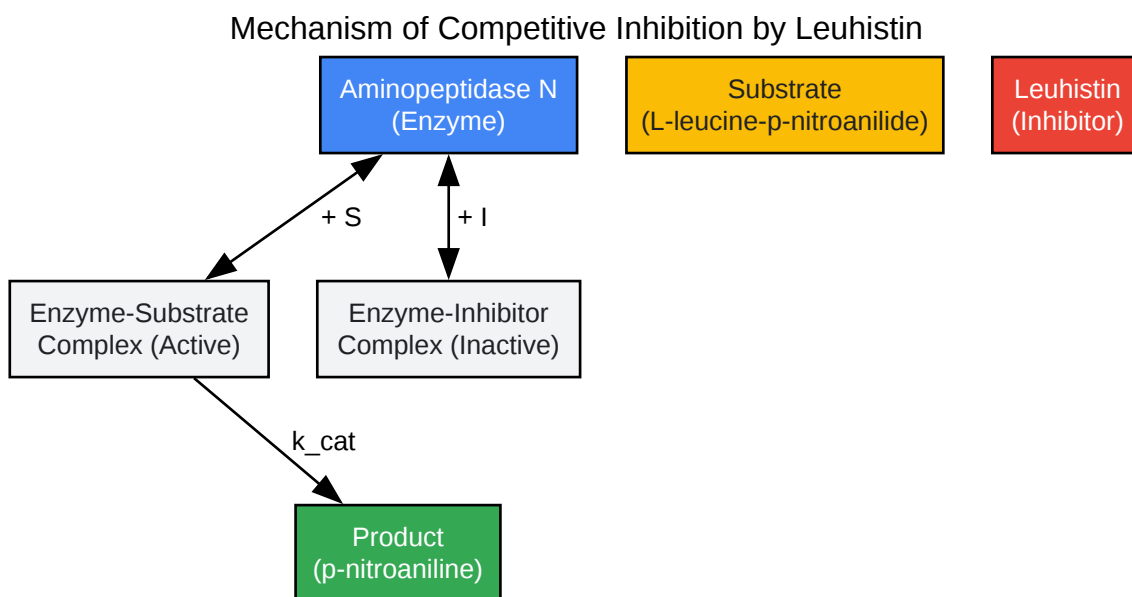
Visualizations

Experimental Workflow for Leuhistin Inhibition Assay



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Caption: Workflow for the **Leuhistin** enzyme inhibition assay.



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Caption: **Leuhistin** competes with the substrate for the enzyme's active site.

Data Analysis

- Calculate Reaction Rate (Velocity): For each concentration of **Leuhistin** and the control, determine the initial reaction velocity (V_0) by plotting absorbance against time. The slope of the linear portion of this curve corresponds to the reaction rate.
- Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each **Leuhistin** concentration: % Inhibition = $[(V_{0_control} - V_{0_inhibitor}) / V_{0_control}] \times 100\%$ Where:
 - $V_{0_control}$ is the reaction rate in the absence of **Leuhistin**.
 - $V_{0_inhibitor}$ is the reaction rate in the presence of a specific concentration of **Leuhistin**.
- Determine IC50 Value: Plot the percent inhibition against the logarithm of the **Leuhistin** concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[6] The IC50 is the concentration of **Leuhistin** that reduces enzyme activity by 50%.
- Determine Inhibition Constant (K_i): Since **Leuhistin** is a competitive inhibitor, the K_i value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the

Michaelis-Menten constant (K_m) of the substrate is known: $K_i = IC_{50} / (1 + [S]/K_m)$ Where:

- $[S]$ is the concentration of the substrate used in the assay.
- K_m is the Michaelis-Menten constant for the substrate with APN.

Alternatively, to confirm the mechanism of inhibition, enzyme kinetics can be studied at various substrate and inhibitor concentrations, and the data can be visualized using a Lineweaver-Burk plot.[8] For competitive inhibition, the lines will intersect on the y-axis, showing an increase in the apparent K_m with no change in the V_{max} .[8]

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